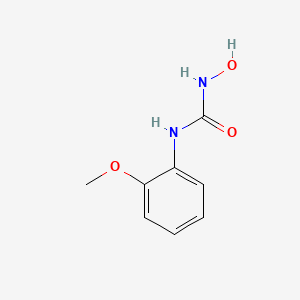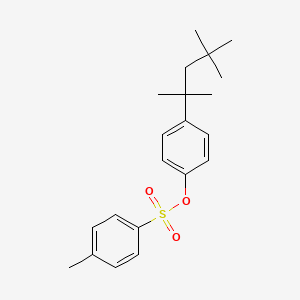
N,N'-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(1,4-苯撑二亚甲基)双(4-乙基苯胺)是一种有机化合物,分子式为C24H24N2,分子量为340.472 g/mol 它是席夫碱家族的成员,其特征是存在亚胺基(-C=N-)。
准备方法
合成路线和反应条件
N,N'-(1,4-苯撑二亚甲基)双(4-乙基苯胺)可以通过1,4-苯二胺和4-乙基苯胺在醛或酮存在下的缩合反应合成。该反应通常在温和条件下进行,通常在室温下进行,并且可能需要诸如乙酸之类的催化剂来促进亚胺键的形成。
工业生产方法
虽然N,N'-(1,4-苯撑二亚甲基)双(4-乙基苯胺)的具体工业生产方法没有得到很好的记录,但一般方法包括扩大实验室合成过程。这包括优化反应条件,例如温度、压力和催化剂浓度,以实现更高的产率和纯度。工业生产还可能涉及连续流动反应器,以提高效率和可扩展性。
化学反应分析
反应类型
N,N'-(1,4-苯撑二亚甲基)双(4-乙基苯胺)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌衍生物。
还原: 还原反应可以将亚胺基转化为胺基。
取代: 化合物中的芳环可以进行亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 亲电取代反应通常需要硝酸 (HNO3) 等试剂进行硝化或溴 (Br2) 进行溴化。
形成的主要产物
氧化: 醌衍生物。
还原: 相应的胺衍生物。
取代: 硝基或卤代衍生物,具体取决于具体的亲电取代反应。
科学研究应用
N,N'-(1,4-苯撑二亚甲基)双(4-乙基苯胺)在科学研究中有多种应用:
化学: 用作配位化学中的配体,形成具有潜在催化性能的金属配合物。
生物学: 由于其独特的电子特性,正在研究其作为荧光探针的潜力。
医学: 由于其与生物膜相互作用的能力,正在探索其作为抗菌剂的潜力。
工业: 用于开发先进材料,例如有机半导体和液晶。
作用机制
N,N'-(1,4-苯撑二亚甲基)双(4-乙基苯胺)发挥其作用的主要机制是通过其与金属离子形成稳定的配合物的能力。这些配合物可以在各种化学反应中充当催化剂,提高反应速率和选择性。该化合物的亚胺基还可以使它与生物分子相互作用,可能干扰细胞过程并表现出抗菌特性。
相似化合物的比较
类似化合物
N,N'-(1,4-苯撑二亚甲基)双(4-丁基苯胺): 结构相似,但具有丁基而不是乙基。
N,N'-(1,4-苯撑二亚甲基)双(4-氟苯胺): 含有氟原子,可以改变其电子性质和反应性。
独特性
N,N'-(1,4-苯撑二亚甲基)双(4-乙基苯胺)的独特之处在于存在乙基,这可以影响其溶解度、电子性质和反应性,与它的类似物相比。这使得它在需要特定溶解度和电子特性的应用中特别有用。
属性
CAS 编号 |
60448-85-3 |
|---|---|
分子式 |
C24H24N2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-1-[4-[(4-ethylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2/c1-3-19-9-13-23(14-10-19)25-17-21-5-7-22(8-6-21)18-26-24-15-11-20(4-2)12-16-24/h5-18H,3-4H2,1-2H3 |
InChI 键 |
NVMZUVGRCNQYLM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)







![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)
